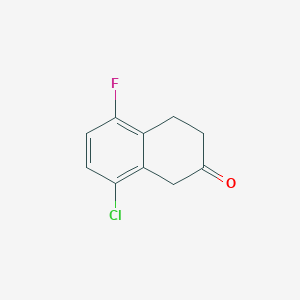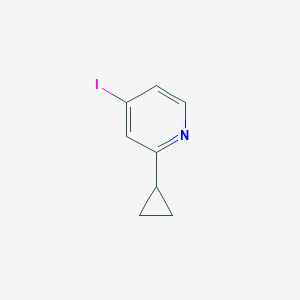![molecular formula C11H9F3N2O B13670295 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole: is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a trifluoromethoxy group and a methyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another approach involves the use of trifluoromethyl ethers, which can be synthesized through a chlorination/fluorination sequence. This method produces trichloromethyl aryl ethers without isolation and through in situ conversion into the final trifluoromethyl aryl ethers .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts makes this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and proteins. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide: Shares structural similarities with the presence of trifluoromethyl and phenyl groups.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Contains a trifluoromethyl group and is used in similar applications.
Uniqueness
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole is unique due to the presence of both a trifluoromethoxy group and a methyl group on the imidazole ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9F3N2O |
|---|---|
Peso molecular |
242.20 g/mol |
Nombre IUPAC |
5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2O/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)17-11(12,13)14/h2-6H,1H3,(H,15,16) |
Clave InChI |
UMOCEWNCURQFGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
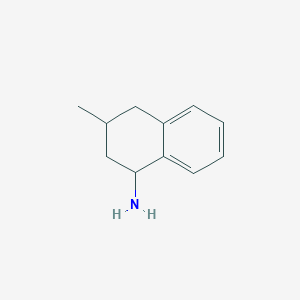
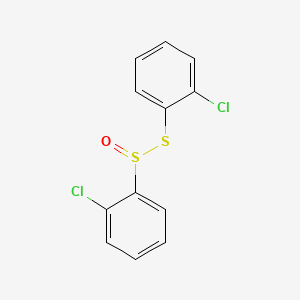

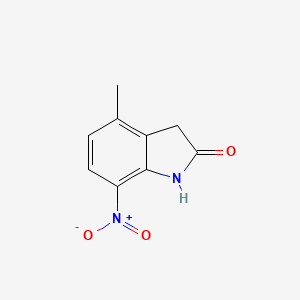

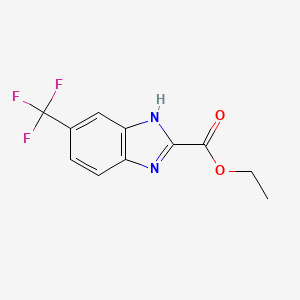
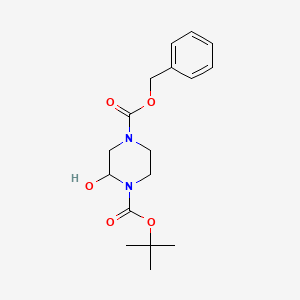

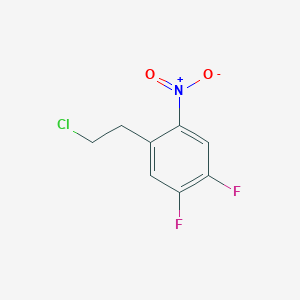
![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
